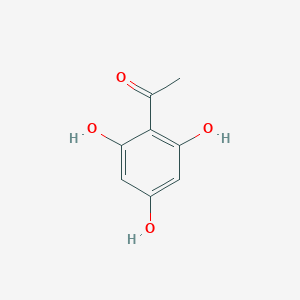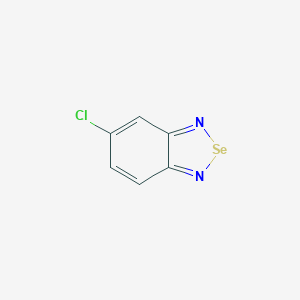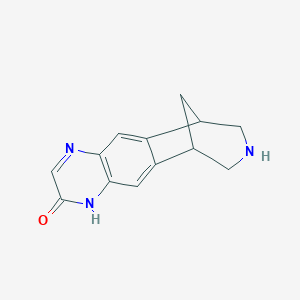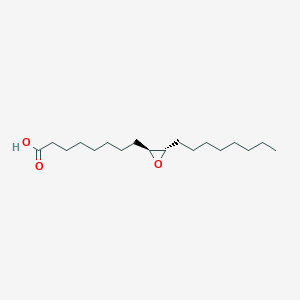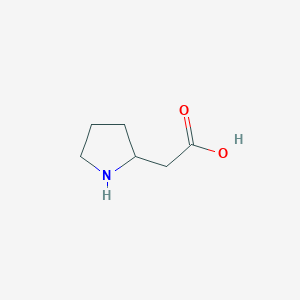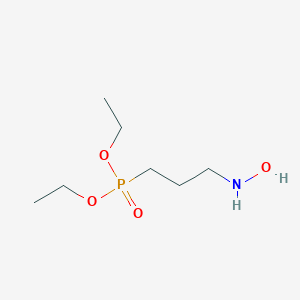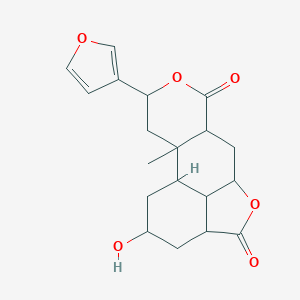
Diosbulbin G
描述
Synthesis Analysis
The synthesis of compounds related to Diosbulbin G, particularly Diosbulbin B (a closely related compound), involves complex biochemical processes. Diosbulbin B is the most abundant component of Dioscorea bulbifera L. and its metabolic activation is crucial for inducing liver injury, which is a significant aspect of its bioactivity (Lin et al., 2014). These processes involve interactions with various enzymes, including cytochrome P450, which mediate the metabolic activation of Diosbulbin B.
Molecular Structure Analysis
The molecular structure of Diosbulbin G and related compounds is complex. For example, studies on Diosbulbin B have revealed the formation of reactive metabolites, which bind to proteins, forming adducts, Schiff’s bases, and crosslinks (Wang et al., 2017). These structural features are crucial for understanding the bioactivity and potential toxicity of these compounds.
Chemical Reactions and Properties
Diosbulbin G, like other Diosbulbin compounds, undergoes various chemical reactions, leading to the formation of reactive metabolites. These metabolites interact with proteins and enzymes, playing a role in its hepatotoxic effects. The metabolic activation and subsequent protein binding are key aspects of its chemical properties (Yang et al., 2014).
Physical Properties Analysis
The physical properties of Diosbulbin G, such as solubility, stability, and crystalline structure, are less frequently addressed in the literature. However, studies on similar compounds can provide insights into these aspects. For instance, the crystal structure of related compounds can be determined using techniques like X-ray diffraction (Teponno et al., 2008).
Chemical Properties Analysis
The chemical properties of Diosbulbin G are closely tied to its biological activity and potential toxicity. As with other Diosbulbin compounds, its interaction with cellular components, such as proteins, and the formation of reactive metabolites are significant chemical properties that contribute to its overall profile (Niu et al., 2015).
科学研究应用
代谢效应和肝毒性:Diosbulbin B(DIOB)是一种密切相关的化合物,影响脂肪酸和葡萄糖代谢,阻断三羧酸循环,并促进小鼠的高胆红素血症,表明其具有肝毒性(Ji et al., 2020)。它还通过增加长链游离脂肪酸和与炎症相关的内源代谢物的血浆水平诱导肺毒性(Ji et al., 2021)。
神经学应用:与Diosbulbin G化学相关的Diosgenin及其衍生物在预防和治疗神经系统疾病(如帕金森病、阿尔茨海默病、脑损伤、神经炎症和缺血)方面显示出潜力(Cai et al., 2020)。
抗肿瘤潜力:Diosbulbin B表现出抗肿瘤活性,可能影响免疫系统,暗示其作为抗肿瘤成分的潜力(Wang et al., 2012)。
凋亡和肝毒性:Diosbulbin B可以诱导线粒体依赖性凋亡在肝细胞中,受活性氧化物介导的自噬调节(Ye et al., 2019)。
药物开发潜力:由于其抗肿瘤活性,Diosbulbin B被认为是药物开发的有希望候选药物,尽管其具有肝毒性(Yang et al., 2013)。
肝毒性机制:该化合物已知在肝细胞中诱导G2/M细胞周期阻滞,其肝毒性涉及蛋白质加合物(Yang et al., 2018; Wang et al., 2017)。
增强癌症治疗:低剂量Diosbulbin-B可以增加对胃癌的顺铂敏感性,表明其在增强癌症治疗效果方面具有潜力(Li et al., 2021)。
缺乏显著活性:值得注意的是,在某些研究中,Diosbulbin G及其相关化合物未显示出显著的细胞毒性和抗菌活性(Liu et al., 2010)。
属性
IUPAC Name |
4-(furan-3-yl)-14-hydroxy-2-methyl-5,10-dioxatetracyclo[7.6.1.02,7.012,16]hexadecane-6,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O6/c1-19-7-15(9-2-3-23-8-9)25-18(22)13(19)6-14-16-11(17(21)24-14)4-10(20)5-12(16)19/h2-3,8,10-16,20H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUMUSWDMNZQDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(OC(=O)C1CC3C4C2CC(CC4C(=O)O3)O)C5=COC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00317089 | |
| Record name | 9-(Furan-3-yl)-2-hydroxy-10a-methyldodecahydro-4H,7H-furo[2',3',4':4,5]naphtho[2,1-c]pyran-4,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00317089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Diosbulbin G | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036782 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Diosbulbin G | |
CAS RN |
67567-15-1 | |
| Record name | Diosbulbin G | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67567-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 310635 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067567151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIOSBULBIN-G | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310635 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-(Furan-3-yl)-2-hydroxy-10a-methyldodecahydro-4H,7H-furo[2',3',4':4,5]naphtho[2,1-c]pyran-4,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00317089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diosbulbin G | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036782 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
215 - 217 °C | |
| Record name | Diosbulbin G | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036782 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



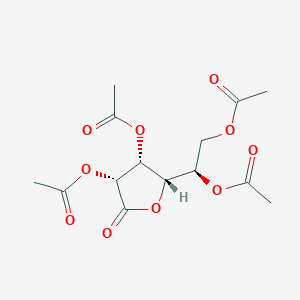

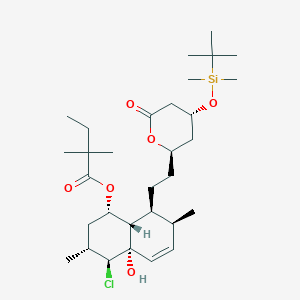
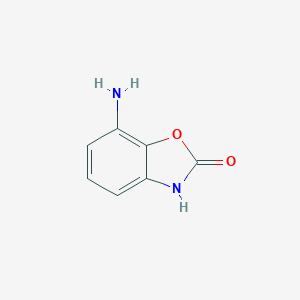
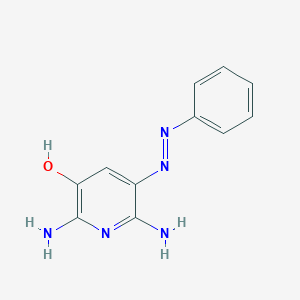

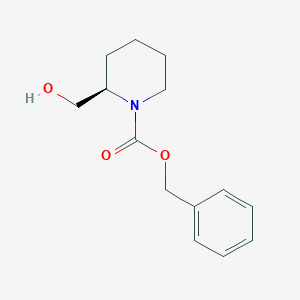
![1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B23979.png)
